
γ-CEHC
概要
説明
CI-959は、in vitroおよび動物モデルにおける細胞活性化の強力な阻害作用で知られる、新規の抗炎症および抗アレルギー化合物です。 ヒト好塩基球からのヒスタミン放出を減らし、トロンボキサンを阻害する上で有意な効果を示しており、アレルギーおよび炎症性疾患の治療のための有望な候補となっています .
科学的研究の応用
CI-959 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cell signaling pathways and its potential to modulate immune responses.
Medicine: Explored as a therapeutic agent for treating allergic and inflammatory diseases due to its ability to inhibit histamine release and thromboxane production.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
CI-959は、ヒト好塩基球からの受容体仲介ヒスタミン放出を阻害し、トロンボキサンの産生を阻害することにより、その効果を発揮します。 細胞活性化と炎症に関与する特定の分子経路を標的とすることにより、アレルギー反応と炎症反応を軽減します .
類似の化合物:
CI-959フリー酸: 類似の抗炎症特性を持つ、密接に関連する化合物です。
その他の抗アレルギー化合物: クロモグリケートナトリウムやケトチフェンなど、ヒスタミン放出を阻害しますが、異なるメカニズムで阻害します。
独自性: CI-959は、ヒスタミン放出とトロンボキサン産生の両方を阻害するという二重の作用により、他の類似の化合物と比較して、より幅広い抗炎症効果をもたらします .
Safety and Hazards
将来の方向性
Research into the metabolism of gamma-CEHC has highlighted important new areas of research, such as the potential for high dose vitamin E supplementation to interfere with drug metabolism, as well as alternative methods to alter vitamin E bioavailability in vivo . Moreover, 13’-COOH shows stronger anti-inflammatory and anticancer effects than γT .
生化学分析
Biochemical Properties
Gamma-carboxyethyl hydroxychroman plays a significant role in biochemical reactions as a metabolite of gamma-tocopherol. It functions as a natriuretic hormone, which helps regulate sodium levels in the body . Gamma-carboxyethyl hydroxychroman interacts with various enzymes and proteins, including those involved in oxidative stress and inflammation. For instance, it reduces the synthesis of inflammatory eicosanoids and 8-isoprostane in rat models . Additionally, gamma-carboxyethyl hydroxychroman is involved in the metabolism of tocopherols and tocotrienols, which are members of the vitamin E family .
Cellular Effects
Gamma-carboxyethyl hydroxychroman influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. As an antioxidant, it protects cell membranes from oxidative damage by scavenging reactive oxygen species . This compound also affects the expression of genes involved in inflammation and oxidative stress, thereby modulating cellular responses to these conditions . In addition, gamma-carboxyethyl hydroxychroman has been shown to influence lipid metabolism and reduce lipid peroxidation in cells .
Molecular Mechanism
The molecular mechanism of gamma-carboxyethyl hydroxychroman involves its interaction with biomolecules such as enzymes and proteins. It binds to and inhibits the activity of enzymes involved in the synthesis of inflammatory mediators, such as cyclooxygenase and lipoxygenase . Gamma-carboxyethyl hydroxychroman also modulates gene expression by influencing transcription factors and signaling pathways related to oxidative stress and inflammation . These interactions result in the reduction of oxidative damage and inflammation at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of gamma-carboxyethyl hydroxychroman have been observed to change over time. Studies have shown that its levels in urine increase significantly within hours of gamma-tocopherol supplementation and return to baseline levels within a day . The stability and degradation of gamma-carboxyethyl hydroxychroman in vitro and in vivo have been studied, revealing that it remains stable under physiological conditions but may degrade over extended periods . Long-term effects on cellular function include sustained antioxidant and anti-inflammatory activities .
Dosage Effects in Animal Models
The effects of gamma-carboxyethyl hydroxychroman vary with different dosages in animal models. Low doses of gamma-tocopherol supplementation result in moderate increases in gamma-carboxyethyl hydroxychroman levels, while high doses lead to significant elevations . At high doses, gamma-carboxyethyl hydroxychroman exhibits potent antioxidant and anti-inflammatory effects but may also cause adverse effects such as gastrointestinal discomfort and liver toxicity . Threshold effects have been observed, indicating that there is an optimal dosage range for maximizing benefits while minimizing risks .
Metabolic Pathways
Gamma-carboxyethyl hydroxychroman is involved in several metabolic pathways, including the metabolism of tocopherols and tocotrienols. It is formed through the beta-oxidation of gamma-tocopherol and is subsequently excreted in urine . Enzymes such as cytochrome P450 and conjugating enzymes like glucuronosyltransferases play a role in its metabolism . Gamma-carboxyethyl hydroxychroman also affects metabolic flux by modulating the levels of metabolites involved in oxidative stress and inflammation .
Transport and Distribution
Gamma-carboxyethyl hydroxychroman is transported and distributed within cells and tissues through various mechanisms. It is primarily excreted in urine, indicating renal clearance as a major route of elimination . Within cells, gamma-carboxyethyl hydroxychroman may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its distribution in tissues is influenced by factors such as lipid solubility and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of gamma-carboxyethyl hydroxychroman is crucial for its activity and function. It is predominantly found in the cytoplasm and associated with cellular membranes, where it exerts its antioxidant effects . Gamma-carboxyethyl hydroxychroman may also undergo post-translational modifications that direct it to specific cellular compartments or organelles . These modifications can influence its stability, activity, and interactions with other biomolecules .
準備方法
合成経路と反応条件: CI-959の合成には、コア構造の調製から始まり、所望の薬理学的特性を得るための官能基修飾を含む、複数のステップが含まれます。具体的な合成経路と反応条件は、専門的な化学文献に記載されているように、独自のものです。
工業生産方法: CI-959の工業生産は、一般的に、収率と純度を高めるために最適化された反応条件を使用した大規模合成を伴います。これには、生産プロセスを合理化するための連続フローリアクターや自動合成プラットフォームなどの高度な技術の使用が含まれます。
化学反応の分析
反応の種類: CI-959は、次のようなさまざまな化学反応を起こします。
酸化: 過酸化水素や過マンガン酸カリウムなどの試薬を使用して、酸素の付加または水素の除去が伴います。
還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの試薬を使用して、水素の付加または酸素の除去が伴います。
置換: ハロゲンや求核剤などの試薬を使用して、ある官能基を別の官能基で置き換える反応です。
一般的な試薬と条件:
酸化: 過酸化水素、過マンガン酸カリウム。
還元: 水素化アルミニウムリチウム、水素化ホウ素ナトリウム。
置換: ハロゲン、求核剤。
生成される主要な生成物: これらの反応から生成される主要な生成物は、関与する特定の官能基と反応条件によって異なります。たとえば、酸化によりケトンまたはカルボン酸が生成される場合があり、還元によりアルコールまたはアミンが生成される場合があります。
4. 科学研究への応用
CI-959は、次のような幅広い科学研究への応用があります。
化学: 反応機構を研究し、新しい合成方法を開発するためのモデル化合物として使用されます。
生物学: 細胞シグナル伝達経路への影響と、免疫応答を調節する可能性について調査されています。
医学: ヒスタミン放出とトロンボキサン産生を阻害する能力のために、アレルギーおよび炎症性疾患の治療薬として研究されています。
産業: 新規医薬品の開発や、分析化学における基準物質として利用されています。
類似化合物との比較
CI-959 Free Acid: A closely related compound with similar anti-inflammatory properties.
Other Anti-Allergic Compounds: Such as cromolyn sodium and ketotifen, which also inhibit histamine release but through different mechanisms.
Uniqueness: CI-959 is unique due to its dual action of inhibiting both histamine release and thromboxane production, providing a broader anti-inflammatory effect compared to other similar compounds .
特性
IUPAC Name |
3-(6-hydroxy-2,7,8-trimethyl-3,4-dihydrochromen-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-9-10(2)14-11(8-12(9)16)4-6-15(3,19-14)7-5-13(17)18/h8,16H,4-7H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJQLPNCUPGMNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2CCC(OC2=C1C)(C)CCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90276333, DTXSID10939039 | |
| Record name | 2,7,8-Trimethyl-2-(beta-carboxyethyl)-6-hydroxychroman | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90276333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(6-Hydroxy-2,7,8-trimethyl-3,4-dihydro-2H-1-benzopyran-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10939039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | gamma-CEHC | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001931 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
178167-75-4, 178167-77-6 | |
| Record name | 2,7,8-Trimethyl-2-(β-carboxyethyl)-6-hydroxychroman | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=178167-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,7,8-Trimethyl-2-(beta-carboxyethyl)-6-hydroxychroman | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178167776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,7,8-Trimethyl-2-(beta-carboxyethyl)-6-hydroxychroman | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90276333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(6-Hydroxy-2,7,8-trimethyl-3,4-dihydro-2H-1-benzopyran-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10939039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | gamma-CEHC | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001931 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


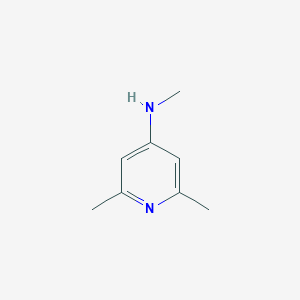
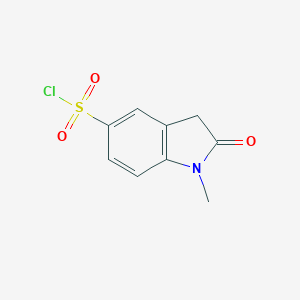
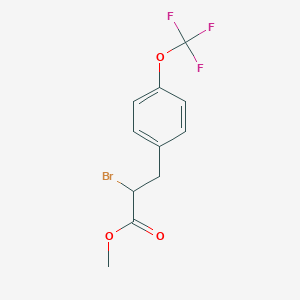
![2,3-Dihydrofuro[2,3-b]pyridine-6-carbonitrile](/img/structure/B62373.png)

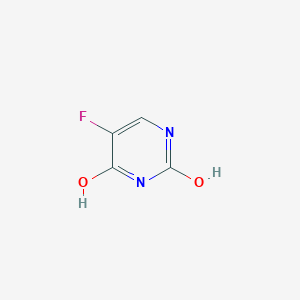
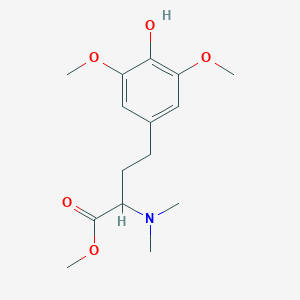
![3,4,6-Trimethyl-3H-imidazo[4,5-c]pyridin-2-amine](/img/structure/B62385.png)
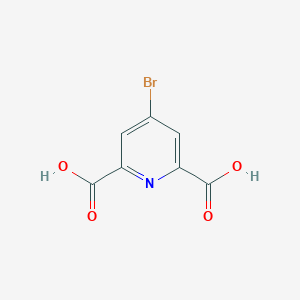
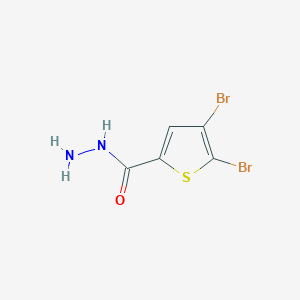
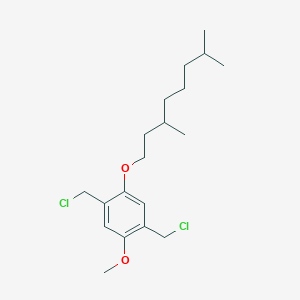
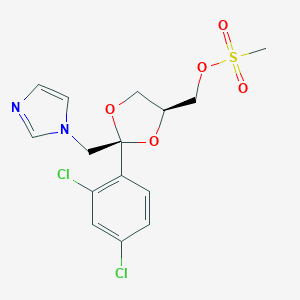
![5,6-Dihydro-4H-imidazo[1,5,4-DE]quinoxalin-2(1H)-one](/img/structure/B62396.png)
![Bicyclo[4.1.0]heptane-1-carbonyl chloride](/img/structure/B62398.png)
